Irgapyrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Irgapyrin is a pharmaceutical compound that represents a combination of aminopyrine and phenylbutazone, introduced by the pharmaceutical company Geigy in 1949. This formulation was developed to mitigate the adverse effects associated with aminopyrine, which had been linked to severe side effects such as agranulocytosis and aplastic anemia. The purpose of Irgapyrin was to retain the analgesic and anti-inflammatory properties of both components while reducing toxicity. Although phenylbutazone was later marketed independently under the name Butazolidin in 1952, Irgapyrin itself has remained a subject of interest due to its unique formulation and historical significance in pain management therapies .

The synthesis of Irgapyrin involves combining aminopyrine with phenylbutazone in a specific ratio that optimizes therapeutic benefits while reducing toxicity. The process typically includes:

- Dissolution: Both compounds are dissolved in a suitable solvent.

- Mixing: The solutions are mixed under controlled conditions to ensure uniformity.

- Filtration: The mixture is filtered to remove any insoluble impurities.

- Concentration: The solution is concentrated to achieve the desired dosage form.

This method allows for the production of a stable formulation that retains the pharmacological properties of both active ingredients .

Irgapyrin has been primarily used for its analgesic and anti-inflammatory effects in various medical conditions, particularly those involving pain management such as:

- Rheumatoid arthritis

- Osteoarthritis

- Acute pain conditions

Despite its historical usage, the application of Irgapyrin has diminished due to safety concerns associated with its components, leading to increased scrutiny and regulation in many regions .

Studies on Irgapyrin have focused on its pharmacological interactions with other drugs and biological systems. Research indicates that both aminopyrine and phenylbutazone can interact with various cytochrome P450 enzymes, affecting their metabolism. This interaction can lead to altered drug levels in the body, potentially increasing toxicity or reducing efficacy when taken alongside other medications. Additionally, there are reports suggesting that the combination may influence immune responses due to their anti-inflammatory properties .

Several compounds share similarities with Irgapyrin regarding their chemical structure and pharmacological effects. Below are some comparable compounds:

| Compound | Active Ingredients | Primary Use | Unique Features |

|---|---|---|---|

| Aminopyrine | Aminopyrine | Analgesic, anti-inflammatory | Associated with severe side effects like agranulocytosis |

| Phenylbutazone | Phenylbutazone | Analgesic, anti-inflammatory | Long half-life; used extensively in veterinary medicine |

| Dipyrone | Metamizole | Analgesic, antipyretic | Lower toxicity compared to aminopyrine; banned in some countries |

| Propyphenazone | Propyphenazone | Analgesic | Less severe reactions compared to phenylbutazone |

| Oxyphenbutazone | Oxyphenbutazone | Analgesic | Similar action but different metabolic pathways |

Irgapyrin's uniqueness lies in its dual-action formulation that aims to balance efficacy with reduced toxicity compared to using either component alone at higher doses .

Molecular Formula and Weight

Irgapyrin represents a pharmaceutical combination compound with the molecular formula C32H37N5O3 and a molecular weight of 539.7 grams per mole [25]. This compound is identified by the Chemical Abstracts Service registry number 8064-79-7 [25]. The molecular composition reflects the integration of two distinct pyrazolone-derived active pharmaceutical ingredients combined in a single formulation [25].

The molecular weight calculation derives from the elemental composition: 32 carbon atoms contributing 384 atomic mass units, 37 hydrogen atoms contributing 37 atomic mass units, 5 nitrogen atoms contributing 70 atomic mass units, and 3 oxygen atoms contributing 48 atomic mass units [25]. This total molecular mass places Irgapyrin in the category of medium-molecular-weight pharmaceutical compounds [25].

| Property | Value |

|---|---|

| Molecular Formula | C32H37N5O3 [25] |

| Molecular Weight | 539.7 g/mol [25] |

| CAS Registry Number | 8064-79-7 [25] |

| Component Count | Two active compounds [25] |

Structural Characteristics and Component Integration

Irgapyrin exhibits a unique structural architecture consisting of two chemically distinct but pharmacologically complementary pyrazolone derivatives combined in a specific molecular arrangement [25]. The structural integration involves the combination of a pyrazol-3-one framework with a pyrazolidine-3,5-dione scaffold [25]. This dual-component structure represents an early example of combination drug chemistry designed to optimize therapeutic efficacy while potentially minimizing individual component limitations [1] [2].

The structural characteristics include multiple aromatic ring systems, with phenyl substituents contributing to the overall molecular stability and lipophilic character [25]. The nitrogen-containing heterocycles provide the pharmacophoric elements essential for biological activity [6] [7]. The molecular architecture demonstrates careful consideration of structure-activity relationships in the design of combination analgesic compounds [1] [2].

Component Compounds (Aminopyrine and Phenylbutazone)

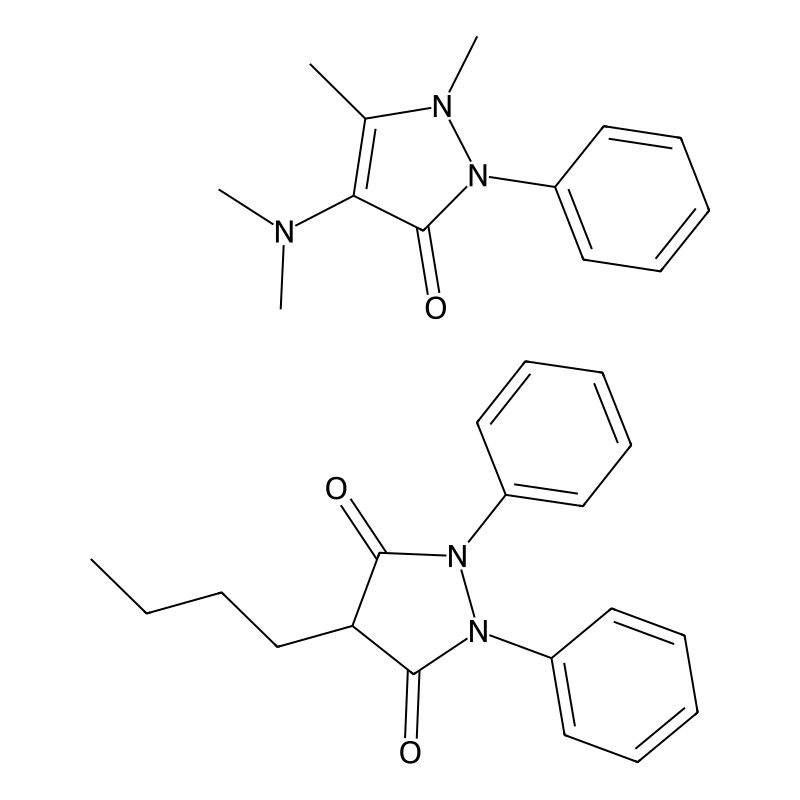

Aminopyrine Component

Aminopyrine, systematically named 4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one, constitutes one of the active components within Irgapyrin [9] [10]. This compound possesses the molecular formula C13H17N3O with a molecular weight of 231.29 grams per mole [9] [12]. Aminopyrine belongs to the pyrazolone class of compounds, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group [6] [8].

The structural features of aminopyrine include a dimethylamino substituent at position 4 of the pyrazol-3-one ring, methyl groups at positions 1 and 5, and a phenyl group at position 2 [9] [14]. These substituents contribute to the compound's physicochemical properties and biological activity profile [8] [14].

| Aminopyrine Properties | Value |

|---|---|

| Molecular Formula | C13H17N3O [9] |

| Molecular Weight | 231.29 g/mol [12] |

| CAS Number | 58-15-1 [9] |

| Melting Point | 107-109°C [14] |

| Water Solubility | 5.55 g/100 mL [14] |

Phenylbutazone Component

Phenylbutazone, chemically designated as 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, represents the second active component of Irgapyrin [4]. This compound exhibits the molecular formula C19H20N2O2 with a molecular weight of 308.37 grams per mole [4]. Phenylbutazone belongs to the pyrazolidinedione class, featuring a saturated five-membered ring with two nitrogen atoms and two carbonyl groups [4] [7].

The structural characteristics of phenylbutazone include diphenyl substituents at positions 1 and 2 of the pyrazolidine ring and a butyl group at position 4 [4]. This structural arrangement contributes to the compound's anti-inflammatory and analgesic properties through its interaction with cyclooxygenase enzymes [4] [7].

| Phenylbutazone Properties | Value |

|---|---|

| Molecular Formula | C19H20N2O2 [4] |

| Molecular Weight | 308.37 g/mol [4] |

| CAS Number | 50-33-9 [4] |

| Chemical Class | Pyrazolidinedione [4] |

Structure-Activity Relationships

The structure-activity relationships of Irgapyrin derive from the combined pharmacophoric elements of its constituent compounds [1] [2]. The pyrazolone and pyrazolidinedione frameworks both contribute to the overall biological activity through their interaction with inflammatory mediators [6] [7]. The presence of multiple aromatic rings enhances binding affinity to target proteins through hydrophobic and π-π stacking interactions [16] [17].

The dimethylamino group in the aminopyrine component provides electron-donating properties that influence the electronic distribution within the pyrazolone ring [8] [14]. The butyl substituent in phenylbutazone contributes to membrane permeability and tissue distribution characteristics [4]. The combination of these structural elements results in a compound with enhanced pharmacological properties compared to individual components [1] [2].

Physical Properties

Physical State and Appearance

Irgapyrin exists as a solid crystalline material under standard ambient conditions [25]. The physical appearance reflects the characteristics of its component compounds, with aminopyrine typically presenting as white to off-white crystalline powder and phenylbutazone appearing as white crystalline solid [14] [4]. The combination compound maintains crystalline integrity while potentially exhibiting modified physical characteristics compared to pure components [25].

The crystal structure accommodates both molecular components in a stable arrangement that preserves the individual chemical identities while allowing for potential intermolecular interactions [25]. The physical state remains stable under normal storage conditions, though light sensitivity may be inherited from the aminopyrine component [14].

Density and Solubility Parameters

The density characteristics of Irgapyrin reflect the combined molecular volumes and packing arrangements of the constituent compounds [25]. Aminopyrine exhibits an estimated density of 1.0744 grams per cubic centimeter, contributing to the overall density profile of the combination [14]. The solubility parameters demonstrate complex behavior due to the presence of both hydrophilic and lipophilic structural elements [14] [4].

Water solubility characteristics show influence from the aminopyrine component, which exhibits solubility of 5.55 grams per 100 milliliters of water [14]. The phenylbutazone component contributes lipophilic properties that may modify the overall solubility profile of the combination compound [4].

| Solubility Parameters | Value |

|---|---|

| Aminopyrine Water Solubility | 5.55 g/100 mL [14] |

| Aminopyrine Density | 1.0744 g/cm³ (estimated) [14] |

| pH (5% solution) | 7.5-9.0 [14] |

Thermal Properties

The thermal properties of Irgapyrin encompass the melting characteristics inherited from both component compounds [14] [4]. Aminopyrine demonstrates a melting point range of 107-109°C, while phenylbutazone exhibits melting behavior in the range of 104-107°C [14] [4]. The combination compound may exhibit modified thermal behavior due to potential molecular interactions between components [25].

Thermal stability considerations include the light sensitivity of aminopyrine, which may undergo degradation when exposed to ultraviolet radiation or in the presence of mild oxidizing agents [14]. The boiling point of aminopyrine is estimated at 373.38°C, providing insight into the thermal decomposition characteristics of the combination [14].

Spectroscopic Characteristics

Infrared Spectral Features

Infrared spectroscopy of pyrazolone derivatives reveals characteristic absorption bands that provide structural identification capabilities [17] [19] [20]. The carbonyl stretching vibrations appear in the region of 1600-1700 wavenumbers, with specific frequencies dependent on the substitution pattern and molecular environment [17] [19]. Nitrogen-hydrogen stretching vibrations in pyrazolone compounds typically occur at lower frequencies compared to related heterocycles [19].

The phenyl substituents contribute characteristic aromatic carbon-hydrogen stretching and bending vibrations in the 3000-3100 and 1400-1600 wavenumber regions respectively [17] [20]. The combination of multiple aromatic systems in Irgapyrin would be expected to produce complex overlapping absorption patterns in these regions [20].

UV-Visible Absorption Profiles

Ultraviolet-visible absorption spectroscopy of pyrazolone compounds demonstrates characteristic absorption bands arising from π→π* and n→π* electronic transitions [18] [22]. The extended conjugation systems in both aminopyrine and phenylbutazone contribute to absorption in the ultraviolet region, with potential bathochromic shifts due to electron-donating substituents [18] [22].

The dimethylamino group in aminopyrine acts as an electron-donating substituent that influences the electronic absorption characteristics through resonance effects [22]. The multiple phenyl rings in both components contribute to the overall absorption profile through their aromatic π-electron systems [18] [22].

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for pyrazolone derivatives through characteristic chemical shift patterns [17] [19]. Proton nuclear magnetic resonance spectra of aminopyrine would exhibit signals for the dimethylamino groups, methyl substituents, and aromatic protons [17] [19]. The phenylbutazone component contributes additional aromatic signals and aliphatic proton resonances from the butyl group [17].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signals typically appearing in the 160-180 parts per million region for pyrazolone compounds [17] [19]. The aromatic carbon signals appear in the 120-140 parts per million region, with specific chemical shifts dependent on substitution patterns [17] [19].

Mass Spectral Fragmentation Patterns

Mass spectrometry of pyrazolone compounds demonstrates characteristic fragmentation patterns involving initial loss of carbonyl groups and subsequent aromatic ring fragmentations [21]. The molecular ion peaks for both aminopyrine and phenylbutazone components would be observed at their respective molecular weights [21]. Common fragmentation pathways include loss of 28 mass units corresponding to carbon monoxide elimination [21].

The fragmentation patterns show successive losses of small molecular fragments such as hydrogen cyanide (27 mass units) and formation of stable aromatic fragments [21]. The presence of multiple aromatic rings provides multiple fragmentation pathways that can complicate spectral interpretation [21].